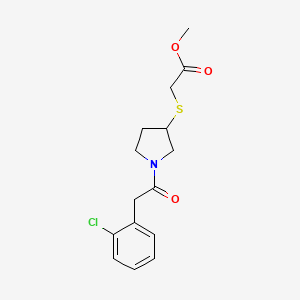

Methyl 2-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in the field of scientific research. It is a thioester derivative of pyrrolidine and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Crystallography and Molecular Structure

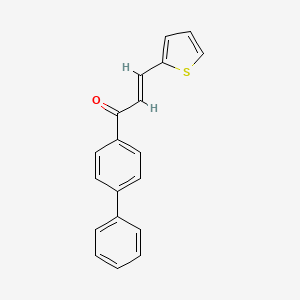

In the realm of crystallography, compounds similar to Methyl 2-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate have been studied for their unique molecular conformations and interactions. For instance, the investigation of the chlorophenyl ring, thiophene ring, and acetate side chain's planarity in related molecules provides insights into their structural stability and potential intermolecular interactions, which are crucial for understanding the compound's properties and reactivity (Sivakumar et al., 1995).

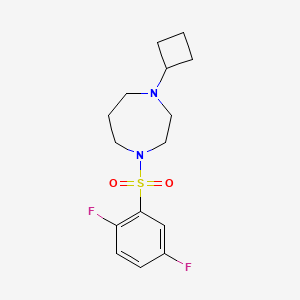

Electro-Optic Materials

Research into pyrrole-based donor-acceptor chromophores highlights the development of electro-optic materials using structural analogs. These materials demonstrate significant potential in non-linear optical/electro-optic applications, offering advancements in the creation of highly transparent, nonlinear optical/electro-optic multilayers (Facchetti et al., 2003).

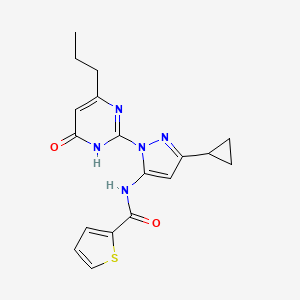

Nicotinic Receptor Probing

In the pharmaceutical sector, analogs of this compound have been used to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction. These studies are instrumental in understanding receptor-ligand interactions, which can aid in the design of targeted therapies for neurological conditions (Zhang, Tomizawa, & Casida, 2004).

Pharmaceutical Intermediates

Synthesis research demonstrates the compound's role as an intermediate in the production of therapeutically significant molecules. For example, an isomer of clopidogrel, a widely used antiplatelet medication, has been synthesized starting from related chemical precursors, showcasing the compound's utility in creating medically important agents (Wei-hui, 2010).

Mechanism of Action

Target of action

They have been found to bind with high affinity to multiple receptors .

Mode of action

Compounds with a pyrrolidine ring often interact with their targets through the ring’s nitrogen atom .

Biochemical pathways

Without specific information on “Methyl 2-((1-(2-(2-chlorophenyl)acetyl)pyrrolidin-3-yl)thio)acetate”, it’s difficult to determine the exact biochemical pathways it affects. Many compounds with a pyrrolidine ring have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

Heterocyclic compounds like those containing a pyrrolidine ring are often used in drug development due to their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of action

Compounds with a pyrrolidine ring have been found to have diverse biological activities, suggesting they can have a wide range of effects .

properties

IUPAC Name |

methyl 2-[1-[2-(2-chlorophenyl)acetyl]pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3S/c1-20-15(19)10-21-12-6-7-17(9-12)14(18)8-11-4-2-3-5-13(11)16/h2-5,12H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCXFXHLXCNYTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(4-methylpiperidin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2556727.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2556728.png)

![(7-Phenyl-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556729.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2556730.png)

![5-nitro-N-[4-[[4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2556731.png)

![Ethyl [(2-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2556735.png)

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2556740.png)

![5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2556742.png)

![1-Bromo-6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B2556743.png)

![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2556744.png)

![2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B2556745.png)